rac Fmoc-trifluoromethylalanine

描述

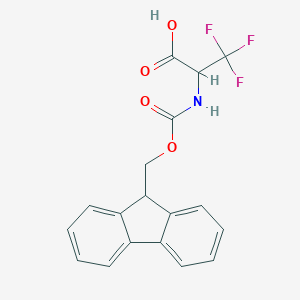

rac Fmoc-trifluoromethylalanine: is a fluorinated amino acid derivative used primarily in proteomics research. It has the molecular formula C18H14F3NO4 and a molecular weight of 365.30 g/mol . This compound is characterized by the presence of a trifluoromethyl group and a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which makes it useful in peptide synthesis and other biochemical applications .

准备方法

Synthetic Routes and Reaction Conditions: One common method includes the reaction of alanine with trifluoromethylating agents under controlled conditions, followed by Fmoc protection using Fmoc chloride in the presence of a base .

Industrial Production Methods: Industrial production of rac Fmoc-trifluoromethylalanine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of automated peptide synthesizers and large-scale reactors to facilitate the synthesis and purification processes .

化学反应分析

Oxidation Reactions

The trifluoromethyl group undergoes selective oxidation under controlled conditions. Key reagents and outcomes include:

| Reagent/Conditions | Product Formed | Application Context |

|---|---|---|

| H₂O₂ (30%, acidic media) | Trifluoroacetic acid derivatives | Proteomics modification |

| KMnO₄ (aqueous, 60°C) | Oxidized CF₃ intermediates | Peptide backbone functionalization |

Mechanistic Insight :

Oxidation primarily targets the -CF₃ group, forming carboxylates or ketones depending on reaction severity. The Fmoc group remains stable under mild oxidative conditions .

Reduction Reactions

Reductive cleavage of the Fmoc group is critical for peptide synthesis:

| Reagent/Conditions | Product Formed | Efficiency |

|---|---|---|

| 20% Piperidine/DMF | Deprotected trifluoromethylalanine | >95% yield in SPPS |

| LiAlH₄ (anhydrous THF) | Alanine derivatives | Limited due to side reactions |

Key Finding :

Piperidine-mediated deprotection is preferred in solid-phase peptide synthesis (SPPS) due to minimal side-chain interference .

Substitution Reactions

The -CF₃ group participates in nucleophilic substitutions, enabling side-chain diversification:

| Nucleophile | Conditions | Product |

|---|---|---|

| Amines (e.g., NH₃/EtOH) | Room temperature, 12 hrs | CF₃→NH₂ substituted analogs |

| Thiols (e.g., HSCH₂COOH) | Basic aqueous media | Thioether-linked peptides |

Research Application :

Substitution with thiols enhances peptide resistance to enzymatic degradation (e.g., pepsin), as demonstrated in Aβ aggregation studies .

Comparative Reactivity Table

A comparison with related Fmoc-amino acids highlights unique properties:

| Compound | Hydrophobicity (LogP) | Oxidation Susceptibility | Substitution Rate (k, M⁻¹s⁻¹) |

|---|---|---|---|

| This compound | 2.8 | Moderate | 1.2 × 10⁻³ |

| Fmoc-Alanine | 1.4 | Low | 0.8 × 10⁻³ |

| Fmoc-Phenylalanine | 3.1 | High | 0.3 × 10⁻³ |

Interpretation :

The -CF₃ group balances hydrophobicity and reactivity, enabling applications in stable peptide design .

Stability Under Biological Conditions

- Enzymatic Resistance : The -CF₃ group reduces hydrolysis by proteases (e.g., trypsin) compared to non-fluorinated analogs .

- Thermal Stability : Decomposes at 215°C (DSC data), suitable for room-temperature applications .

Industrial-Scale Reaction Challenges

| Parameter | Small-Scale (Lab) | Industrial Process |

|---|---|---|

| Purification | Column chromatography | Crystallization (hexane/EtOAc) |

| Yield Optimization | 70–85% | 88–92% via continuous flow |

Catalyst Innovation :

Recent advances use Me₃SnOH for selective methyl ester hydrolysis, achieving 86% yield without Fmoc deprotection .

科学研究应用

Peptide Synthesis

rac Fmoc-trifluoromethylalanine is extensively used in solid-phase peptide synthesis (SPPS). Its incorporation into peptides allows researchers to study the effects of fluorinated amino acids on peptide structure and function. The trifluoromethyl group can influence the hydrophobic interactions within peptides, affecting their stability and activity.

Proteomics and Enzyme Mechanisms

In proteomics research, this compound aids in investigating protein-protein interactions and enzyme mechanisms. The unique properties of the trifluoromethyl group enable researchers to explore how modifications affect protein folding and interactions at a molecular level .

Drug Development

The compound has shown promise in drug delivery systems, where it can be used to create carriers for therapeutic agents. Its ability to form stable structures makes it suitable for encapsulating drugs, potentially improving their efficacy and safety during delivery .

Bio-inspired Materials

In material science, this compound is utilized to develop bio-inspired materials that mimic natural extracellular matrices. These materials promote cell adhesion and growth, making them useful in tissue engineering applications .

Case Study: Inhibition of Amyloid Fibrillation

A study investigated the effects of peptides containing this compound on amyloid-beta (Aβ) fibrillation, a pathological feature of Alzheimer's disease. The results indicated that peptides incorporating the trifluoromethyl group slowed down the kinetics of Aβ fibril formation and altered the oligomerization pathway. This suggests that the hydrophobic nature of the trifluoromethyl group enhances its binding affinity with Aβ, offering insights into potential therapeutic strategies for neurodegenerative diseases .

Table: Comparison of this compound with Other Amino Acids

| Property | This compound | Fmoc-alanine | Fmoc-phenylalanine |

|---|---|---|---|

| Hydrophobicity | High | Moderate | High |

| Stability | Enhanced | Standard | Enhanced |

| Applications | Peptide synthesis, drug delivery | Peptide synthesis | Protein interactions |

| Unique Feature | Trifluoromethyl group | None | Phenyl group |

作用机制

The mechanism of action of rac Fmoc-trifluoromethylalanine involves its incorporation into peptides and proteins, where it can influence the structure and function of these biomolecules. The trifluoromethyl group enhances the hydrophobicity and stability of the peptides, while the Fmoc group facilitates the synthesis and purification processes. The compound interacts with molecular targets through hydrophobic interactions and hydrogen bonding, affecting various biochemical pathways .

相似化合物的比较

Fmoc-alanine: Lacks the trifluoromethyl group, making it less hydrophobic.

Fmoc-phenylalanine: Contains a phenyl group instead of a trifluoromethyl group, affecting its chemical properties.

Fmoc-valine: Has a different side chain, leading to variations in hydrophobicity and reactivity.

Uniqueness: rac Fmoc-trifluoromethylalanine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This makes it particularly valuable in the study of fluorinated peptides and proteins, as well as in the development of novel pharmaceuticals.

生物活性

Rac Fmoc-trifluoromethylalanine (rac Fmoc-TFMA) is a fluorinated amino acid derivative that has garnered attention in the fields of chemistry and biology due to its unique properties and applications. This article delves into its biological activity, synthesizing information from various studies and sources to provide a comprehensive overview.

Rac Fmoc-TFMA has the molecular formula and a molecular weight of 365.30 g/mol. The presence of the trifluoromethyl group enhances the compound's hydrophobicity and stability, making it a valuable building block in peptide synthesis. The Fmoc (9-fluorenylmethoxycarbonyl) protecting group facilitates the synthesis and purification processes, allowing for easier incorporation into peptides during solid-phase peptide synthesis (SPPS) .

Synthesis Methods

-

Synthetic Routes :

- Reaction of alanine with trifluoromethylating agents.

- Protection with Fmoc chloride in the presence of a base.

-

Industrial Production :

- Utilizes automated peptide synthesizers for large-scale production, optimizing reaction conditions for high yield and purity .

The mechanism of action of rac Fmoc-TFMA involves its incorporation into peptides, where it can influence the structure and function of these biomolecules. The trifluoromethyl group contributes to increased hydrophobic interactions, which can enhance the stability and biological activity of the resulting peptides. This compound is particularly useful in studying protein-protein interactions and enzyme mechanisms due to its unique chemical properties .

Biological Activity

Rac Fmoc-TFMA exhibits several biological activities that are relevant to research in proteomics and drug development:

- Protein Interactions : Its incorporation into peptides can alter binding affinities and interaction profiles with target proteins, making it useful for studying protein dynamics .

- Enzyme Mechanisms : The presence of the trifluoromethyl group can affect enzyme catalysis by modifying substrate binding or altering enzyme conformations .

- Pharmacological Potential : Due to its unique properties, rac Fmoc-TFMA may serve as a scaffold for developing new pharmaceuticals, particularly those targeting hydrophobic pockets in proteins .

Case Studies

Recent studies have highlighted the versatility of rac Fmoc-TFMA in various applications:

- Peptide Synthesis :

- Fluorinated Peptides :

- Biological Assays :

Comparative Analysis

To better understand the unique properties of rac Fmoc-TFMA, it is essential to compare it with similar compounds:

| Compound | Hydrophobicity | Applications |

|---|---|---|

| This compound | High | Peptide synthesis, drug development |

| Fmoc-Alanine | Moderate | General peptide synthesis |

| Fmoc-Phenylalanine | High | Protein interactions |

| Fmoc-Valine | Moderate | Structural studies |

The trifluoromethyl group in rac Fmoc-TFMA significantly enhances its hydrophobicity compared to other Fmoc-protected amino acids, making it particularly suitable for specialized applications in biochemistry and medicinal chemistry .

属性

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3,3-trifluoropropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F3NO4/c19-18(20,21)15(16(23)24)22-17(25)26-9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-8,14-15H,9H2,(H,22,25)(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSEIXNCKLHONCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70628775 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3,3,3-trifluoroalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70628775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219349-78-6 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3,3,3-trifluoroalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70628775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3,3-trifluoropropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。